molecular formula C13H19N3 B11885254 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-36-2

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B11885254
CAS No.: 646056-36-2
M. Wt: 217.31 g/mol
InChI Key: LZPRBZUMUFPWFX-UHFFFAOYSA-N
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Description

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[44]nonane is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane can be achieved through various synthetic routes. One common method involves the condensation of pyridine derivatives with appropriate amines under controlled conditions. For instance, the reaction between 3-pyridinecarboxaldehyde and 1,7-diazaspiro[4.4]nonane in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

646056-36-2

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

7-methyl-1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3/c1-15-9-6-13(11-15)5-3-8-16(13)12-4-2-7-14-10-12/h2,4,7,10H,3,5-6,8-9,11H2,1H3

InChI Key

LZPRBZUMUFPWFX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=CN=CC=C3

Origin of Product

United States

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